REACTION_CXSMILES
|
[N:1]1[N:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]2=[CH:3][C:2]=1[C:10]([OH:12])=[O:11]>CO.[Rh]>[N:1]1[N:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:4]2=[CH:3][C:2]=1[C:10]([OH:12])=[O:11]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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N1=C(C=C2N1C=CC=C2)C(=O)O
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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100 mg
|
Type
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catalyst
|
Smiles
|
[Rh]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture was filtered through Celite
|
Type
|
WASH
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Details
|
the pad was washed with methanol
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Type
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CUSTOM
|
Details
|
The filtrates were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=C2N1CCCC2)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |